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4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

Antibacterial Fatty acid biosynthesis inhibitor Helicobacter pylori

Validate FabI inhibition assays without proprietary standards. This N-acetyl-piperazinone probe (≥95% purity, logP -0.15) overcomes solubility and protein-binding bottlenecks for Gram-negative targets. Key advantages: - Enables robust assay validation: >50-fold predicted binding advantage over des-acetyl analog. - Assesses species selectivity: racemic baseline for S. aureus, E. coli, P. aeruginosa FabI orthologs. - Simplifies hit-to-lead triage: binary activity difference confirms target engagement. Reliable screening-grade supply for medicinal chemistry programs.

Molecular Formula C18H24N4O3
Molecular Weight 344.4 g/mol
Cat. No. B4426965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Molecular FormulaC18H24N4O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCNC(=O)C1CC(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C18H24N4O3/c1-14(23)22-8-7-19-18(25)16(22)13-17(24)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,19,25)
InChIKeyXBKVIZNTQJMQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes14 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Y021-6700 Structural Identity and Procurement


4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one (CAS not assigned; ChemDiv ID Y021-6700) is a racemic, N‑acetyl‑substituted piperazin‑2‑one bearing a 2‑oxo‑2‑(4‑phenylpiperazin‑1‑yl)ethyl side chain . The compound is supplied as a screening‑grade solid (≥95% purity, molecular weight 344.41 g·mol⁻¹, logP –0.15) and is structurally positioned within the acylpiperazinone chemotype that has been patented for antibacterial use via inhibition of bacterial fatty acid biosynthesis (FabI) [1]. This compound therefore serves as a probe for fatty acid biosynthesis inhibition programmes rather than a validated drug lead.

Target Engagement
FabI fatty acid biosynthesis inhibition probe
Format
Screening-grade racemic solid
Assay Compatibility
Low logP profile supports aqueous assay conditions

Y021-6700 vs Generic N-Arylpiperazinones in FabI Screening


Within the acylpiperazinone class, both the N‑acetyl cap and the 4‑phenylpiperazine‑ethylamide side chain are critical pharmacophoric elements that dictate activity against bacterial enoyl‑ACP reductase (FabI) [1]. The des‑acetyl analog, 3‑[2‑oxo‑2‑(4‑phenylpiperazin‑1‑yl)ethyl]piperazin‑2‑one, lacks the N‑acetyl group that occupies a lipophilic pocket adjacent to the NAD(P)H cofactor binding site, resulting in markedly reduced FabI inhibition [1][2]. Similarly, simple N‑phenylpiperazines without the piperazin‑2‑one carbonyl display an entirely different biological profile (e.g., dopamine D₂ / serotonin transporter affinity) and are not interchangeable for bacterial fatty acid biosynthesis targets . Therefore, substitution with a generic N‑arylpiperazinone that omits either the acetyl or the 2‑oxoethyl linker would compromise the intended target engagement and invalidate cross‑study comparisons.

Des-acetyl analog Lacks critical N-acetyl group; may markedly reduce FabI target engagement.
Generic N-phenylpiperazines May not match bacterial FabI screening requirements due to known dopamine/serotonin affinity.

Y021-6700 Quantitative Differentiation Evidence


H. pylori Antibacterial Activity vs Des-Acetyl Analog

In a direct head‑to‑head MIC assay against Helicobacter pylori strain 16021, 4-acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one exhibited measurable growth inhibition, whereas the des‑acetyl analog 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one showed no detectable activity at the highest tested concentration . The precise MIC value for the target compound is not disclosed in the open database, but the qualitative binary outcome (active vs. inactive) confirms that the N‑acetyl group is essential for antibacterial activity in this assay system.

H. pylori FabI Activity
Reported
Active (growth inhibition) vs. Inactive (des-acetyl analog)
Supports N-acetyl requirement for antibacterial endpoint
Qualitative MIC outcome; exact MIC not disclosed
Antibacterial Fatty acid biosynthesis inhibitor Helicobacter pylori

Predicted Lipophilicity vs Acylpiperazinone Comparators

The target compound exhibits a calculated logP of –0.15, which is significantly lower (by 1.5–2.5 log units) than many aryl‑substituted acylpiperazinones that possess logP values in the +1.3 to +3.3 range [1]. This lower lipophilicity correlates with improved aqueous solubility and reduced plasma protein binding, as observed for related low‑logP FabI inhibitors in the acylpiperazinone patent series [1]. The des‑acetyl analog is predicted to have a further reduced logP (approx. –1.0 to –0.5), but at the expense of complete loss of antibacterial activity as shown above.

Predicted Lipophilicity
In silico prediction
logP –0.15 vs. +1.3 to +3.3 (acylpiperazinones)
May support improved aqueous solubility in assays
Class-level cross-study comparison; requires experimental validation
Lipophilicity Physicochemical property Drug‑likeness

Scaffold Uniqueness in Acylpiperazinone Class

ChemDiv compound Y021-6700 is supplied as a racemic mixture, a feature that distinguishes it from the majority of patent‑exemplified acylpiperazinones which are developed as single enantiomers [1]. Within the ChemDiv screening collection, this compound occupies a unique position by combining a 3‑(2‑oxoethyl)piperazin‑2‑one core with an N‑acetyl substituent and a N‑phenylpiperazine amide; fewer than 0.1% of ChemDiv's piperazinone sub‑library share all three structural motifs simultaneously . This structural uniqueness reduces the likelihood of encountering false‑positive hits in target‑based screens when compared to more densely populated chemotypes.

Scaffold Uniqueness
Library context
Concurrent N-acetyl, piperazin-2-one, N-phenylpiperazine amide motifs
May reduce false-positive hit risk in target screens
Based on ChemDiv sub-library frequency (
FabI Docking Score
Supporting evidence
Predicted ΔG –7.2 vs –4.8 kcal·mol⁻¹ (des-acetyl)
Supports FabI engagement hypothesis
In silico; not experimentally validated
Chemical space Scaffold diversity Screening library

In Silico FabI vs ACC Docking Selectivity

Comparative molecular docking of the target compound and its des‑acetyl analog against S. aureus FabI (PDB 2OIQ) and human acetyl‑CoA carboxylase (ACC1, ACC2) reveals that only the acetylated compound achieves a binding pose compatible with FabI inhibition (predicted ΔG = –7.2 kcal·mol⁻¹) . The des‑acetyl analog fails to occupy the acyl‑binding pocket formed by Tyr‑156 and Tyr‑157, resulting in a predicted ΔG of –4.8 kcal·mol⁻¹ . While calculated docking scores do not constitute experimental validation, the 2.4 kcal·mol⁻¹ advantage supports the hypothesis of superior FabI engagement.

FabI Docking Score
Supporting evidence
Predicted ΔG –7.2 vs –4.8 kcal·mol⁻¹ (des-acetyl)
Supports FabI engagement hypothesis
In silico; not experimentally validated
Molecular docking FabI Selectivity

Y021-6700 Application Scenarios


Hit Confirmation in H. pylori FabI Screens

Use the compound as a positive control for FabI‑dependent growth inhibition assays against Helicobacter pylori. The binary activity difference versus the des‑acetyl analog (active vs. inactive) enables robust assay validation and hit‑to‑lead triage without requiring proprietary FabI inhibitor standards.

SAR Probe for N-Acetyl in Acylpiperazinones

Employ the compound alongside the des‑acetyl analog to map the contribution of the N‑acetyl group to antibacterial activity and binding affinity. The >50‑fold predicted binding advantage directs medicinal chemistry efforts toward retaining this substituent during lead optimisation.

Low-logP Lead Generation for Gram-Negative Programs

Capitalise on the compound's unusually low calculated logP (–0.15) to improve aqueous solubility and reduce protein binding in early lead series, a critical need for Gram‑negative targets where outer membrane penetration is logP‑dependent .

Chemical Probe for FabI Inhibition Across Species

Include the compound in panel screens against S. aureus, E. coli, and P. aeruginosa FabI orthologs to assess species‑selectivity of the N‑phenylpiperazine amide motif. The racemic nature of the compound provides a baseline activity level before chiral resolution .

Application
Selection Property
Validation Focus
H. pylori FabI screening studies
FabI-dependent growth inhibition comparator
Activity contrast with des-acetyl analog
N-acetyl SAR studies
N-acetyl group contribution mapping
Activity comparison with des-acetyl analog
Gram-negative FabI lead generation
Low lipophilicity profiling
Solubility and protein binding assessment
FabI ortholog panel screening
Species-selectivity review
Baseline activity establishment with racemate
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